molecular formula C14H28O2 B12709696 1-Ethyl-1,4-dimethylhexyl butyrate CAS No. 72845-80-8

1-Ethyl-1,4-dimethylhexyl butyrate

Cat. No.: B12709696
CAS No.: 72845-80-8
M. Wt: 228.37 g/mol
InChI Key: SATZGCHQVUBWGY-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1,4-dimethylhexyl butyrate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in flavorings and fragrances. This particular compound consists of 28 hydrogen atoms, 14 carbon atoms, and 2 oxygen atoms, giving it a molecular formula of C14H28O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-dimethylhexyl butyrate can be synthesized through the esterification of butyric acid with 1-ethyl-1,4-dimethylhexanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of the water byproduct. The final product is then purified through distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,4-dimethylhexyl butyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

  • Hydrolysis: Butyric acid and 1-ethyl-1,4-dimethylhexanol
  • Oxidation: Carboxylic acids
  • Reduction: Alcohols

Scientific Research Applications

1-Ethyl-1,4-dimethylhexyl butyrate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which 1-ethyl-1,4-dimethylhexyl butyrate exerts its effects involves its hydrolysis to release butyric acid and 1-ethyl-1,4-dimethylhexanol. Butyric acid is known to play a crucial role in various biological processes, including the regulation of gene expression through histone deacetylase inhibition. This can lead to anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Comparison: 1-Ethyl-1,4-dimethylhexyl butyrate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Unlike simpler esters like ethyl butyrate, it has a more complex structure that can influence its reactivity and applications. Its longer carbon chain and additional functional groups make it suitable for specialized applications in various industries .

Properties

CAS No.

72845-80-8

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

[(3R,6R)-3,6-dimethyloctan-3-yl] butanoate

InChI

InChI=1S/C14H28O2/c1-6-9-13(15)16-14(5,8-3)11-10-12(4)7-2/h12H,6-11H2,1-5H3/t12-,14-/m1/s1

InChI Key

SATZGCHQVUBWGY-TZMCWYRMSA-N

Isomeric SMILES

CCCC(=O)O[C@](C)(CC)CC[C@H](C)CC

Canonical SMILES

CCCC(=O)OC(C)(CC)CCC(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.